molecular formula C9H12ClNO2S B082407 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride CAS No. 14943-94-3

2-[(2-Aminoethyl)thio]benzoic acid hydrochloride

Cat. No. B082407
CAS RN: 14943-94-3
M. Wt: 233.72 g/mol
InChI Key: QMPRDIBFLDNMPD-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)thio]benzoic acid hydrochloride (2-[(2-AET)TBAH]Cl) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 301.7 g/mol. 2-[(2-AET)TBAH]Cl is a derivative of benzoic acid and is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride serves as a precursor in the synthesis of various compounds with potential anti-inflammatory, antimicrobial, and other biological activities. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, when coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, have shown anti-inflammatory properties across certain concentration ranges, without adversely affecting myocardial function (Lynch et al., 2006).

Molecular Probing and Detection

  • Novel fluorescence probes have been designed for selectively detecting highly reactive oxygen species (hROS) such as the hydroxyl radical and reactive intermediates of peroxidase. These probes, derived from benzoic acid derivatives, can differentiate between various reactive oxygen species, offering tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Material Science and Polymers

  • In material science, benzoic acid and its derivatives, including this compound, have been explored as dopants for polyaniline, enhancing its electrical conductivity. This application underlines the potential of benzoic acid derivatives in the development of advanced materials with improved electronic properties (Amarnath & Palaniappan, 2005).

Antimicrobial Activity

  • The antimicrobial activities of benzoic acid derivatives highlight their potential in combating microbial resistance. For instance, novel thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid have shown specific antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as Candida spp., indicating their potential as effective antimicrobial agents (Limban et al., 2008).

Crystal Engineering and Pharmaceutical Applications

  • The structural versatility of benzoic acid derivatives, including their ability to form molecular salts and cocrystals, is of great interest in pharmaceutical sciences. Studies on 2-chloro-4-nitrobenzoic acid, an antiviral agent, have explored the formation of molecular salts with various bases, shedding light on the role of halogen bonds in crystal stabilization. This research underscores the importance of benzoic acid derivatives in designing pharmaceuticals with desirable physical and chemical properties (Oruganti et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-(2-aminoethylsulfanyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-5-6-13-8-4-2-1-3-7(8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLXIRXGIYQOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14943-94-3
Record name NSC173136
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Record name 2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride
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